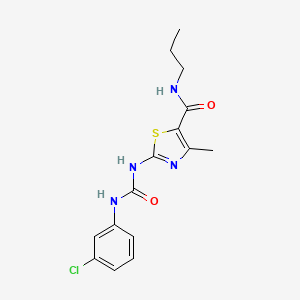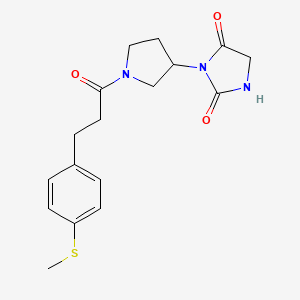![molecular formula C23H24N2OS2 B2879155 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-92-1](/img/structure/B2879155.png)
2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The thioether linkage is introduced by reacting the thieno[3,2-d]pyrimidinone core with 2,5-dimethylbenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.
- This step typically requires refluxing the reaction mixture in an inert atmosphere to ensure complete conversion.
Addition of the Phenethyl Group
- The phenethyl group is incorporated through nucleophilic substitution reactions, often using phenethyl bromide or chloride as the alkylating agent.
- The reaction is carried out under basic conditions, using solvents such as acetonitrile or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: Using techniques like high-performance liquid chromatography (HPLC) to monitor reaction progress and purity.
Purification: Employing methods such as recrystallization, column chromatography, or preparative HPLC to obtain the final product with high purity.
Mécanisme D'action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound exhibits significant antimycobacterial activity against these strains .
Result of Action
The compound’s antimycobacterial activity results in the inhibition of Mycobacteria growth . This could potentially lead to the clearance of the bacterial infection in a host organism. The compound was also found to be non-cytotoxic against four cell lines, suggesting a degree of selectivity in its action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Thieno[3,2-d]pyrimidinone Core
- Starting with a suitable thieno[3,2-d]pyrimidine precursor, the core structure is formed through cyclization reactions involving appropriate reagents and catalysts.
- Reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,5-Dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
-
Oxidation
- The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The compound can be reduced at the thieno[3,2-d]pyrimidinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution
- The phenethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, using appropriate alkylating agents and bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: LiAlH4, NaBH4.
Alkylating Agents: Phenethyl bromide, phenethyl chloride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thieno[3,2-d]pyrimidinones: From reduction reactions.
Substituted Thieno[3,2-d]pyrimidinones: From substitution reactions.
Applications De Recherche Scientifique
2-((2,5-Dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
-
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand its interaction with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Potential use in the development of new materials with specific properties.
- Investigated for its role in the synthesis of industrial chemicals and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar core structures but different substituents.
Benzylthio Substituted Compounds: Compounds with benzylthio groups attached to different core structures.
Uniqueness
- The combination of the thieno[3,2-d]pyrimidinone core with the 2,5-dimethylbenzylthio and phenethyl groups gives this compound unique chemical and biological properties.
- Its specific substitution pattern enhances its reactivity and potential biological activities compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, and more
Propriétés
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS2/c1-16-8-9-17(2)19(14-16)15-28-23-24-20-11-13-27-21(20)22(26)25(23)12-10-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFWFWHPLPEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2879081.png)
![2-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2879082.png)
![6-Fluoro-4-[3-(pyridin-4-yloxy)azetidin-1-yl]quinazoline](/img/structure/B2879083.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)
![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)


